molecular formula C24H16F4N2O2 B3498051 2-[3-(2-fluorobenzoyl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[3-(2-fluorobenzoyl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3498051
M. Wt: 440.4 g/mol
InChI Key: WYXHYUHWJAWBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-fluorobenzoyl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 2-[3-(2-fluorobenzoyl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common synthetic route involves the reaction of 2-fluorobenzoyl chloride with indole in the presence of a base to form the intermediate 3-(2-fluorobenzoyl)indole. This intermediate is then reacted with N-[3-(trifluoromethyl)phenyl]acetamide under appropriate conditions to yield the final product .

Chemical Reactions Analysis

2-[3-(2-fluorobenzoyl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-[3-(2-fluorobenzoyl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorobenzoyl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and biological activity being studied .

Comparison with Similar Compounds

2-[3-(2-fluorobenzoyl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(2-fluorobenzoyl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F4N2O2/c25-20-10-3-1-9-18(20)23(32)19-13-30(21-11-4-2-8-17(19)21)14-22(31)29-16-7-5-6-15(12-16)24(26,27)28/h1-13H,14H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXHYUHWJAWBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(2-fluorobenzoyl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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2-[3-(2-fluorobenzoyl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

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